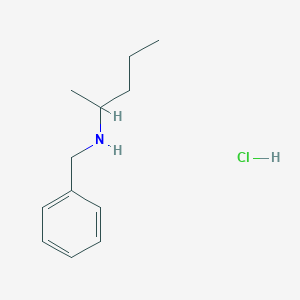

N-benzylpentan-2-amine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

N-benzylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h4-6,8-9,11,13H,3,7,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFHSDGHQDZZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzylpentan 2 Amine Hydrochloride

Direct Alkylation Approaches for N-Benzylpentan-2-amine Hydrochloride Synthesis

Direct alkylation methods involve the formation of the N-benzyl bond through the reaction of a pentan-2-amine derivative with a benzylating agent. These classic methods are fundamental in amine synthesis.

Modern Adaptations of Hoffmann Alkylation for this compound

The Hoffmann alkylation, traditionally involving the reaction of a primary amine with an excess of an alkyl halide, can be adapted for the synthesis of secondary amines like N-benzylpentan-2-amine. In a modern context, this involves the controlled reaction of pentan-2-amine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. To favor the formation of the secondary amine and minimize the over-alkylation to the tertiary amine and quaternary ammonium (B1175870) salt, reaction conditions are carefully controlled. This can include using a specific stoichiometry of the reactants, adjusting the reaction temperature, and selecting an appropriate base to neutralize the hydrogen halide byproduct. While direct application to this compound synthesis is a logical extension, specific research data on this particular adaptation is not extensively detailed in publicly available literature.

Nucleophilic Substitution Strategies in the Formation of this compound

The synthesis of N-benzylpentan-2-amine can be effectively achieved through a nucleophilic substitution reaction. In this approach, pentan-2-amine acts as the nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride). The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of pentan-2-amine forms a new bond with the benzyl group, displacing the halide ion. The resulting N-benzylpentan-2-amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. The efficiency of this reaction is influenced by factors such as the choice of solvent, the nature of the leaving group on the benzylating agent, and the reaction temperature.

Reductive Amination Pathways for this compound Production

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. For the synthesis of N-benzylpentan-2-amine, this pathway typically involves the reaction of pentan-2-one with benzylamine (B48309).

Catalytic Reductive Amination of Carbonyl Compounds to this compound

The reductive amination of pentan-2-one with benzylamine is a prominent method for the synthesis of N-benzylpentan-2-amine. This reaction is typically carried out in the presence of a reducing agent and often a catalyst. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

One notable example involves the use of an Iridium-based catalyst. In a comparative study of Ir-QN1 and Ir-QN2 catalysts for the reaction of 2-pentanone with benzylamine, the Ir-QN2 catalyst demonstrated superior reactivity. kanto.co.jp By optimizing the reaction conditions, including the amine equivalence and temperature, a quantitative yield of the desired secondary amine could be achieved even at a high substrate-to-catalyst ratio (S/C = 15,000). kanto.co.jp

Gold catalysts supported on various metal oxides have also been investigated for the reductive amination of ketones with benzylamine. For instance, gold catalysts on supports like TiO2 and CeO2/TiO2 have shown good yields for the formation of the desired secondary amine from cyclohexanone (B45756) and benzylamine. researchgate.netd-nb.info While not specific to pentan-2-one, these findings suggest the potential applicability of such catalytic systems for the synthesis of N-benzylpentan-2-amine.

Table 1: Catalytic Reductive Amination of 2-Pentanone with Benzylamine

| Catalyst | Substrate/Catalyst Ratio (S/C) | Amine Equivalence | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir-QN2 | 15,000 | Optimized | Optimized | Quantitative | kanto.co.jp |

Metal-Free Reductive Processes in this compound Synthesis

In recent years, there has been a growing interest in developing metal-free synthetic methodologies to reduce cost and environmental impact. Metal-free reductive amination offers an attractive alternative to traditional catalytic methods. These processes typically employ organic reducing agents or proceed through cascade reactions under mild conditions.

For the synthesis of secondary amines, metal-free reductive amination of aldehydes and ketones can be achieved using various reagents. While specific examples for the synthesis of this compound are not extensively documented, general methods often utilize reducing agents like sodium borohydride (B1222165) in the presence of an acid catalyst, or other hydride sources. ed.gov The reaction proceeds through the in-situ formation of an imine from pentan-2-one and benzylamine, which is then reduced by the metal-free reducing agent. The development of efficient and selective metal-free protocols for this specific transformation remains an active area of research.

Hydrogen Auto-Transfer Reactions for this compound Derivatization

Hydrogen auto-transfer (HAT), also known as borrowing hydrogen, is an elegant and atom-economical method for the N-alkylation of amines with alcohols. This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by a catalyst, which then reacts with the amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the final amine product, regenerating the catalyst in the process.

For the synthesis of N-benzylpentan-2-amine, this would involve the reaction of pentan-2-amine with benzyl alcohol. This reaction is typically catalyzed by transition metal complexes, with manganese-based catalysts emerging as a cost-effective and environmentally benign option. nih.gov The reaction proceeds under neutral or basic conditions, and the only byproduct is water, making it a green synthetic route. While the general applicability of this method to a wide range of amines and alcohols is well-established, specific studies detailing the synthesis of N-benzylpentan-2-amine via this route would provide valuable insights into its efficiency for this particular target molecule.

Hydroamination Reactions in the Synthesis of this compound

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route for synthesizing amines. mdpi.com For N-benzylpentan-2-amine, this would conceptually involve the reaction between benzylamine and a pentene isomer.

Transition-Metal Catalyzed Intermolecular and Intramolecular Hydroamination for this compound

The synthesis of secondary amines through intermolecular hydroamination is a significant area of research. acs.org Late transition metals such as palladium, rhodium, ruthenium, and gold are often employed as catalysts to facilitate this transformation. researchgate.netnih.gov In the context of synthesizing N-benzylpentan-2-amine, a palladium-catalyzed process could be envisioned. For example, the reaction of benzylamine with 1-pentene (B89616) or 2-pentene (B8815676) would theoretically yield the target compound.

Palladium-catalyzed hydroamination of vinyl arenes often proceeds via a Markovnikov addition mechanism. nih.gov Mechanistic studies suggest that the process can involve the insertion of the alkene into a Pd-H bond, creating a η³-benzyl-like species, which is then susceptible to nucleophilic attack by the amine. acs.org While this is well-studied for vinyl arenes, applying it to unactivated aliphatic alkenes like pentene presents distinct challenges. nih.gov Rhodium catalysts have also been utilized, though they may yield the anti-Markovnikov product depending on the specific catalytic system.

Table 1: Illustrative Transition-Metal Catalysts for Intermolecular Hydroamination

| Metal Catalyst | Common Ligands | Potential Substrates | Key Characteristics |

|---|---|---|---|

| Palladium (Pd) | DPPF, BINAP | Vinyl arenes, Dienes | Typically yields Markovnikov products; acid co-catalyst often required. nih.gov |

| Rhodium (Rh) | MOP-type ligands | Unactivated alkenes | Can provide access to both Markovnikov and anti-Markovnikov products. acs.org |

| Iridium (Ir) | Phosphoramidites | Unconjugated alkenes | Can occur via migratory insertion into a metal-nitrogen bond. nih.gov |

Intramolecular hydroamination is also a powerful tool for creating nitrogen-containing heterocyclic compounds, and the principles can be extended to understand the intermolecular C-N bond formation. rsc.org

Asymmetric Hydroamination for Chiral N-Benzylpentan-2-amine Derivatives

Since pentan-2-amine contains a stereocenter, the synthesis of enantiomerically pure N-benzylpentan-2-amine is of significant interest. Asymmetric hydroamination provides a direct method to achieve this. This is a challenging field, but several strategies have been developed. osti.govillinois.edu

One approach involves the use of chiral catalysts, such as organolanthanide complexes with chiral biaryl-based ligands, which have shown promise in intramolecular asymmetric hydroamination. mdpi.comrsc.org For intermolecular reactions, chiral ligands on transition metals like palladium or rhodium can induce enantioselectivity. For instance, using a chiral BINAP ligand with a palladium catalyst has been shown to produce chiral amines with significant enantiomeric excess (ee) in certain reactions. nih.gov

A novel and burgeoning strategy is photoenzymatic catalysis. osti.govillinois.edu In this method, a flavin-dependent ene-reductase can act as a photocatalyst to generate a highly reactive aminium radical cation from a hydroxylamine (B1172632) precursor. The enzyme then facilitates an asymmetric intermolecular hydroamination to produce an enantioenriched amine. osti.govillinois.edu This process highlights the potential of combining enzymatic catalysis with photochemistry to tackle challenging asymmetric transformations. osti.gov

Other Advanced Synthetic Strategies for this compound

Beyond direct hydroamination, other modern methods are highly relevant for the construction of the C-N bond in N-benzylpentan-2-amine.

Olefin Aminofunctionalization Reactions Yielding N-Benzylpentan-2-amine-Related Structures

Olefin aminofunctionalization encompasses a broader category of reactions where an amino group and another functional group are installed across a double bond. While not a direct hydroamination, these methods are powerful for building complex amine-containing molecules. Iron-catalyzed radical hydroamidation of alkenes is one such example, providing an alternative pathway to access nitrogen-containing organic compounds from abundant alkene feedstocks. researchgate.net These strategies expand the toolkit for amine synthesis beyond simple N-H additions.

C–N Bond Formation from Alcohols and Amines Relevant to this compound

A highly efficient and environmentally friendly method for C-N bond formation is the direct coupling of alcohols and amines, often referred to as "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. nih.govbeilstein-journals.org This method avoids the pre-functionalization of substrates and typically generates water as the only byproduct.

In this strategy for synthesizing N-benzylpentan-2-amine, one could react either benzyl alcohol with pentan-2-amine or pentan-2-ol with benzylamine. The general mechanism involves the following steps:

The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone (e.g., benzyl alcohol is oxidized to benzaldehyde).

The amine then condenses with the in-situ generated carbonyl compound to form an imine.

The catalyst returns the hydrogen to the imine, reducing it to the final secondary amine product.

Manganese and iron complexes have emerged as effective, earth-abundant catalysts for this transformation. nih.govbeilstein-journals.org For example, manganese(I) complexes have been successfully used for the N-alkylation of aromatic amines with benzylic alcohols. beilstein-journals.org

Table 2: Catalyst Systems for C-N Bond Formation via Borrowing Hydrogen

| Catalyst Type | Example | Reactants | Key Feature |

|---|---|---|---|

| Manganese-based | Mn(I) complexes with bidentate amine ligands | Primary/Secondary Alcohols + Amines | Effective for coupling various electron-rich and electron-poor substrates. beilstein-journals.org |

| Iron-based | Iron-tetraphenylcyclopentadienone tricarbonyl complex | Alcohols + Amines | Utilizes an earth-abundant and low-cost metal catalyst. nih.gov |

This methodology represents a powerful and sustainable alternative to traditional methods that rely on alkyl halides or reductive amination with stoichiometric reducing agents.

Utilization of Specific Synthons (e.g., N-Benzylhydroxylamine Hydrochloride) in Complex Molecule Construction

N-Benzylhydroxylamine hydrochloride is a versatile chemical intermediate that serves as a valuable building block, or synthon, in organic synthesis. rsc.orgmdpi.com While not a direct precursor in a simple one-step synthesis of N-benzylpentan-2-amine, its utility lies in its ability to participate in the construction of more complex molecular architectures that may contain the N-benzylamino moiety. sourcezon.com

One of its primary uses is in the formation of N-benzyl nitrones by condensation with aldehydes or ketones. mdpi.comorganicintermediate.com These nitrones can then undergo 1,3-dipolar cycloaddition reactions, which is an effective method for constructing isoxazoline (B3343090) rings, often found in biologically active compounds. mdpi.com Furthermore, N-benzylhydroxylamine hydrochloride has been developed as a "C1N1 synthon" in novel cyclization reactions to create substituted imidazoles. rsc.org This involves the activation of the α-C(sp³)–H bond of the N-benzyl group, showcasing its unique reactivity. rsc.org Its role as a protective group for amines and its ability to chelate metal ions further underscore its importance in medicinal and synthetic chemistry. sourcezon.com

Mechanistic Investigations of N Benzylpentan 2 Amine Hydrochloride Synthesis and Reactions

Reaction Pathway Elucidation in N-Benzylpentan-2-amine Hydrochloride Synthesis

The formation of N-benzylpentan-2-amine from its precursors, pentan-2-one and benzylamine (B48309), is a classic example of reductive amination. This transformation does not occur in a single step but proceeds through a sequence of equilibria and reduction steps.

The reaction between pentan-2-one and benzylamine initially involves the formation of two key intermediates: a carbinolamine and an imine. mdma.ch

Carbinolamine Formation: The nucleophilic nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of pentan-2-one. This leads to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). This step is typically reversible.

Imine Formation: The carbinolamine intermediate is generally unstable and undergoes dehydration by eliminating a molecule of water to form an imine, specifically N-(pentan-2-ylidene)-1-phenylmethanamine. mdma.ch The equilibrium between the carbinolamine and the imine is a critical phase of the reaction.

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine, N-benzylpentan-2-amine. This reduction is the irreversible step that drives the reaction to completion.

The final step is the reaction of the amine with hydrochloric acid to form the stable hydrochloride salt.

The characterization of these transient species can be challenging due to their reactivity. However, techniques such as NMR spectroscopy can be employed under specific conditions to observe the carbinolamine and imine intermediates. In related systems, the formation of imines as intermediates is well-documented and confirmed through spectroscopic analysis and by trapping the intermediate. beilstein-journals.orgnih.gov For instance, in palladium-catalyzed N-alkylation reactions, the imine intermediate is a key species that can be detected before its subsequent conversion. mdma.ch

| Intermediate | Precursors | Formation Step | Subsequent Reaction |

|---|---|---|---|

| Carbinolamine | Pentan-2-one, Benzylamine | Nucleophilic addition | Dehydration |

| N-(pentan-2-ylidene)-1-phenylmethanamine (Imine) | Carbinolamine | Dehydration | Reduction |

Kinetic studies on similar secondary amine syntheses have shown that the yield of the final product can be influenced by the concentration of reactants and the reaction time. For example, studies on the formation of N-nitrosopropranolol hydrochloride, which also involves a secondary amine, demonstrated that the product yield increased linearly with incubation time and the concentration of the amine precursor. nih.gov

| Factor | Influence on Imine Formation | Influence on Imine Reduction | Overall Effect |

|---|---|---|---|

| pH | Acid catalysis is required for dehydration, but excessive acid protonates the amine, reducing its nucleophilicity. | Can affect the activity of the reducing agent and catalyst. | Optimal pH balance is crucial for maximizing the reaction rate. |

| Steric Hindrance | Slows down the initial nucleophilic attack. | Can hinder the approach of the reducing agent to the C=N bond. | Generally decreases the overall reaction rate. mdma.ch |

| Catalyst/Reducing Agent | Generally does not affect this step directly. | Directly determines the rate of this step. | A highly active reduction system can make imine formation the rate-determining step. |

Catalyst Role and Activation Mechanisms in this compound Synthesis

Catalysts are pivotal in the reductive amination step, facilitating the reduction of the imine intermediate. Both transition metal catalysts and metal-free systems can be employed, each operating through distinct activation mechanisms.

Transition metals are widely used to catalyze the hydrogenation or transfer hydrogenation of the imine intermediate. acs.orgnih.govuniurb.itrsc.org They typically activate a hydrogen source (e.g., H₂, formic acid, silanes) and facilitate its addition across the C=N bond.

Palladium (Pd): Palladium-based catalysts, often supported on carbon (Pd/C), are highly effective for hydrogenation reactions. mdma.ch They are known to be sensitive to the catalyst structure and ligands. nih.gov In tandem N-arylation/carboamination reactions, palladium catalysts have been used to form C-N bonds, highlighting their versatility. nih.govnih.gov

Rhodium (Rh): Rhodium complexes are also potent hydrogenation catalysts. In the synthesis of 2-alkyl-benzimidazoles, a heterogeneous rhodium catalyst was used to facilitate an amine exchange reaction, which involves imine intermediates. researchgate.net

Zirconium (Zr): Zirconium catalysts are effective in hydroaminoalkylation reactions, which provide an alternative route to α-arylated amines. researchgate.netbohrium.com Commercially available Zr(NMe₂)₄ has been used to catalyze the addition of N-silylated benzylamine to alkenes, showcasing zirconium's ability to facilitate C-N bond formation. researchgate.net The coordination environment around the zirconium center is crucial for its catalytic activity. nih.govrsc.orgrsc.org

Ruthenium (Ru): Ruthenium catalysts are known to be effective for the N-alkylation of amines with alcohols, a process that proceeds via an imine intermediate through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov Ruthenium(II) catalysts have also been employed in remote C-H alkylations, demonstrating their utility in forming complex amine derivatives. researchgate.net

Iron (Fe): As an abundant and environmentally friendly metal, iron-based catalysts have gained attention. Simple iron salts can catalyze the synthesis of N-heterocycles, and iron catalyst systems are capable of coupling nitroarenes with alkyl halides to yield aryl amines, where alkyl radicals are suggested as intermediates. researchgate.netresearchgate.net

| Metal Catalyst | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium | N-Alkylation, Carboamination | Facilitates C-N and C-C bond formation. | mdma.chnih.gov |

| Rhodium | Reductive Coupling, N-alkylation | Catalyzes oxidation/transamination/cyclization sequences. | researchgate.net |

| Zirconium | Hydroaminoalkylation | Catalyzes direct addition of amines to alkenes/alkynes. | researchgate.netbohrium.com |

| Ruthenium | Hydrogen Auto-Transfer | Enables use of alcohols as alkylating agents via in-situ aldehyde/imine formation. | nih.govresearchgate.net |

| Iron | Reductive Coupling, Cyclization | Mediates coupling of nitroarenes and alkyl halides. | researchgate.netresearchgate.net |

The ligands coordinated to the transition metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. The electronic and steric properties of ligands can be fine-tuned to optimize the reaction.

For instance, in palladium-catalyzed monoarylation of primary aliphatic amines, ligands such as (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl have been shown to be highly effective and general in terms of substrate scope. nih.gov The ligand structure can influence the coordination of the reactants to the metal center, the rate of oxidative addition and reductive elimination, and the stereochemical outcome of the reaction. In an improved Heck reaction for synthesizing α-benzyl-β-keto esters, the catalyst Pd(dbpf)Cl₂ was identified as most effective, highlighting the importance of the specific phosphine (B1218219) ligand structure. organic-chemistry.org

Metal-free reductive amination offers a complementary approach to transition metal-catalyzed methods. In these systems, a Brønsted acid is often used as a co-catalyst to activate the imine intermediate towards reduction by a mild reducing agent, such as a silane (B1218182). dntb.gov.uanih.gov

The mechanism involves the protonation of the imine nitrogen by the Brønsted acid. This generates a highly electrophilic iminium ion. The increased electrophilicity of the iminium carbon makes it much more susceptible to hydride attack from a reducing agent like 1-hydrosilatrane. nih.gov This cooperative catalysis between the Brønsted acid and the hydride source enables the reduction to proceed efficiently at room temperature without the need for a metal catalyst. dntb.gov.uanih.gov Mechanistic studies have shown that adding a Brønsted acid like benzoic acid can significantly improve reaction yields by reacting with the silane to generate a more potent reducing species in situ. rsc.org This strategy avoids the need to isolate the often unstable imine intermediate. organic-chemistry.org

Stereochemical Control Mechanisms in Enantioselective this compound Synthesis

The creation of a specific stereoisomer of this compound hinges on the precise control of the reaction pathway. This is typically achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. The synthesis generally proceeds via the reductive amination of 2-pentanone with benzylamine, where the key stereochemistry-determining step is the asymmetric reduction of the intermediate imine.

Chiral Catalyst Design and Enantiocontrol Pathways

The design of the chiral catalyst is paramount in achieving high enantioselectivity. Both transition metal complexes and organocatalysts have been explored for the synthesis of chiral amines, with the catalyst's structure directly influencing the enantiocontrol pathway.

Transition Metal Catalysts: Chiral phosphine ligands complexed with transition metals such as iridium and rhodium are effective for the asymmetric hydrogenation of imines. The enantiocontrol arises from the formation of a chiral metal-imine complex. The steric and electronic properties of the ligand create a chiral pocket around the metal center, which forces the imine substrate to coordinate in a specific orientation. The subsequent hydride transfer from the metal to the imine's C=N bond then occurs on a specific face of the imine, leading to the preferential formation of one enantiomer.

For the synthesis of N-benzylpentan-2-amine, a hypothetical enantioselective hydrogenation using a chiral rhodium catalyst, such as one containing a derivative of the DuPhos ligand, would proceed through a well-defined catalytic cycle. The catalyst would activate molecular hydrogen and then coordinate with the imine formed from 2-pentanone and benzylamine. The stereochemical outcome is determined by the non-covalent interactions between the substituents on the imine (the propyl and methyl groups attached to the imine carbon, and the benzyl (B1604629) group on the nitrogen) and the chiral ligand framework. The more stable diastereomeric transition state, which minimizes steric hindrance, will be favored, leading to a high enantiomeric excess (ee) of the final amine product. For instance, asymmetric hydrogenation reactions utilizing rhodium catalysts have been reported to achieve high yields and enantioselectivities in the synthesis of related chiral amines. One source mentions the use of a Rh(cod)Cl)₂ catalyst in an asymmetric hydrogenation to produce an enantiomerically enriched amine with a 98% yield and 95% ee, although specific details for this compound are not extensively documented in primary literature.

Organocatalysts: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful organocatalysts for the enantioselective reduction of imines. In this pathway, the CPA protonates the imine, forming a chiral ion pair. The bulky chiral backbone of the phosphoric acid shields one face of the iminium ion, directing the hydride donor (often a Hantzsch ester) to attack the other face. The enantioselectivity is thus a result of the specific hydrogen-bonding interactions and steric repulsions within this ternary complex of the CPA, the iminium ion, and the hydride source.

The table below illustrates hypothetical data for the enantioselective synthesis of N-benzylpentan-2-amine based on typical results for similar reductive aminations found in the literature.

| Catalyst Type | Chiral Ligand/Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| Rhodium | (R,R)-Me-DuPhos | Methanol | 25 | 95 |

| Iridium | (S)-SEGPHOS | Toluene | 50 | 92 |

| Chiral Phosphoric Acid | (R)-TRIP | Dichloromethane | 0 | 90 |

Diastereoselective Pathways in this compound Formation

While N-benzylpentan-2-amine itself has only one stereocenter, diastereoselectivity becomes a critical consideration when the synthesis involves substrates that already contain a stereocenter or when multiple stereocenters are formed in the reaction. For the purpose of this discussion, we will consider a hypothetical scenario where a chiral auxiliary is used or where a substituted benzylamine with a pre-existing stereocenter is employed in the synthesis.

In such cases, the formation of diastereomers is governed by the interaction between the chiral catalyst and the inherent chirality of the substrate. The catalyst must not only control the formation of the new stereocenter at the 2-position of the pentyl chain but also do so in a way that is selective relative to the existing stereocenter.

Catalyst-Controlled Diastereoselection: A highly effective chiral catalyst can override the directing influence of the substrate's existing stereocenter. This is known as catalyst-controlled diastereoselection. The catalyst's chiral environment is so powerful that it dictates the stereochemical outcome, leading to the formation of a single diastereomer regardless of the configuration of the starting material.

Substrate-Controlled Diastereoselection: In contrast, if the chiral catalyst's influence is weaker, the stereochemistry of the starting material will significantly influence the formation of the new stereocenter. This is substrate-controlled diastereoselection. In this scenario, the reaction of a racemic starting material would likely produce a mixture of diastereomers.

The diastereomeric ratio (dr) is a measure of the preference for the formation of one diastereomer over another. In the context of synthesizing a derivative of N-benzylpentan-2-amine with an additional stereocenter, the choice of catalyst and reaction conditions would be optimized to maximize the dr. For example, the use of a chelation-controlled reduction, where the catalyst can coordinate to multiple functional groups in the substrate, can often lead to high diastereoselectivity by locking the substrate into a rigid conformation during the hydride transfer step.

The following table presents hypothetical data illustrating the potential diastereomeric outcomes in the synthesis of a derivative of N-benzylpentan-2-amine, highlighting the influence of the catalyst.

| Chiral Substrate | Catalyst | Diastereomeric Ratio (dr) |

| (R)-1-phenylethylamine | Achiral Ru catalyst | 50:50 |

| (R)-1-phenylethylamine | Chiral Rh-(R,R)-Me-DuPhos | 95:5 |

| Racemic 1-phenylethylamine | Chiral Rh-(R,R)-Me-DuPhos | 95:5 (for each enantiomer of the amine) |

Computational and Theoretical Studies on N Benzylpentan 2 Amine Hydrochloride

Quantum Chemical Calculations for N-Benzylpentan-2-amine Hydrochloride Reaction Pathways

Quantum chemical calculations are fundamental to understanding the reaction mechanisms that lead to the formation of this compound. A likely synthetic route for this compound is the reductive amination of pentan-2-one with benzylamine (B48309). Computational studies of reductive amination, often employing Density Functional Theory (DFT), provide a framework for analyzing this specific reaction. nih.govacs.org These calculations can elucidate the step-by-step process of imine formation and its subsequent reduction. nih.govresearchgate.net

Transition state analysis is a critical component of quantum chemical calculations for elucidating reaction mechanisms. For the synthesis of this compound via reductive amination, this would involve identifying the high-energy transition state structures for both the formation of the intermediate imine (N-benzylpentan-2-imine) and its subsequent reduction.

Computational models can predict the geometry and energy of these transition states. For instance, in the acid-catalyzed formation of the imine from pentan-2-one and benzylamine, calculations would map the pathway of nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration. Similarly, for the reduction of the imine, the transition state for the hydride transfer from a reducing agent (e.g., sodium triacetoxyborohydride) to the imine carbon would be determined. nih.gov Studies on similar systems have shown that the choice of reducing agent is crucial, as it must selectively reduce the imine over the ketone starting material. nih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile for the entire reaction pathway can be constructed. This profile, often visualized as a reaction coordinate map, illustrates the energy changes that occur as the reaction progresses.

For the formation of N-benzylpentan-2-amine, the energetic profile would show the activation energies required for both the imine formation and the reduction steps. Computational studies on the reductive amination of other ketones have found that the transition states for the formation and subsequent reduction of the imine are lower in energy than the direct reduction of the starting ketone, explaining the selectivity of the reaction. nih.gov A hypothetical energetic profile for the rate-determining step, the hydride transfer to the intermediate imine, would provide quantitative data on the reaction's feasibility.

Table 1: Hypothetical Energetic Profile for the Imine Reduction Step in N-Benzylpentan-2-amine Synthesis

| Species | Relative Energy (kcal/mol) |

| Imine + Reducing Agent | 0.0 |

| Transition State | +15.2 |

| Product Amine | -25.8 |

Note: This table is illustrative and based on typical values for similar reactions. Specific computational studies on this compound are required for accurate data.

Molecular Modeling and Dynamics Simulations for this compound Systems

Molecular modeling and dynamics simulations offer insights into the conformational behavior and intermolecular interactions of this compound. These methods can simulate the molecule's behavior in different environments, such as in solution.

Molecular dynamics simulations would track the movement of atoms in the molecule over time, providing information on its stable conformations and flexibility. For this compound, this could reveal how the benzyl (B1604629) and pentyl groups orient themselves and how the hydrochloride salt interacts with solvent molecules. This information is valuable for understanding its physical properties and how it might interact with biological systems.

Prediction of Reactivity and Selectivity in Reactions Involving this compound

Computational methods can predict the reactivity and selectivity of this compound in further chemical transformations. By analyzing the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals, regions susceptible to nucleophilic or electrophilic attack can be identified.

For example, the reactivity of the secondary amine nitrogen could be assessed by calculating its proton affinity and nucleophilicity. The selectivity of reactions at different positions on the molecule, such as the aromatic ring of the benzyl group versus the aliphatic pentyl chain, can also be predicted. Reductive amination is a key method for producing amines, and controlling selectivity is a major focus of related computational studies. researchgate.netfrontiersin.org

Electronic Structure Analysis of this compound and its Intermediates

Electronic structure analysis provides a detailed picture of the bonding and electron distribution within this compound and its synthetic intermediates. Techniques such as Natural Bond Orbital (NBO) analysis can be used to understand the nature of the chemical bonds and the charge distribution across the molecule.

For the intermediate imine, electronic structure calculations would reveal the polarization of the carbon-nitrogen double bond, which is key to its reactivity towards reducing agents. For the final this compound product, analysis of the electronic structure would clarify the nature of the ionic interaction between the protonated amine and the chloride anion.

Applications of N Benzylpentan 2 Amine Hydrochloride in Organic Synthesis

N-Benzylpentan-2-amine Hydrochloride as a Chirality Source in Asymmetric Synthesis

The primary utility of N-benzylpentan-2-amine in asymmetric synthesis stems from the stereogenic center on the pentyl chain. This inherent chirality allows it to be employed as a chiral auxiliary—a molecule temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Chiral amines and their derivatives are widely used for this purpose, serving as chiral bases or forming chiral intermediates that bias the formation of one enantiomer over another. sigmaaldrich.com

As a chiral auxiliary, the N-benzylpentan-2-amine moiety can be used to introduce an asymmetric bias in reactions such as alkylations or aldol (B89426) condensations. wikipedia.orggoogle.com For instance, after acylation to form a chiral amide, the stereocenter of the pentyl group can influence the approach of reagents to a prochiral center elsewhere in the molecule. The benzyl (B1604629) group is advantageous as it can be readily removed later in the synthetic sequence through methods like catalytic hydrogenolysis, revealing the product without the chiral directing group. google.com

Furthermore, chiral secondary amines are precursors to chiral lithium amide bases, which are powerful reagents for enantioselective deprotonation reactions. sigmaaldrich.comresearchgate.net By treating N-benzylpentan-2-amine with an organolithium reagent, a chiral base can be generated in situ. This base can then selectively remove a proton from a prochiral ketone, creating a chiral enolate that can be trapped with an electrophile to yield an enantiomerically enriched product.

| Type of Asymmetric Reaction | Role of N-Benzylpentan-2-amine | Principle of Stereocontrol |

| Asymmetric Alkylation | Chiral Auxiliary | The chiral amine is converted into an amide or imine; its stereocenter sterically hinders one face of the molecule, directing the approach of an alkylating agent. wikipedia.org |

| Asymmetric Aldol Reaction | Chiral Auxiliary | Forms a chiral enolate or directs the approach of an aldehyde to an enolate, controlling the stereochemistry of the newly formed stereocenters. wikipedia.org |

| Enantioselective Deprotonation | Chiral Base Precursor | Forms a chiral lithium amide base that selectively abstracts one of two enantiotopic protons from a prochiral substrate. sigmaaldrich.comresearchgate.net |

| Asymmetric Conjugate Addition | Chiral Ligand Precursor | Can be elaborated into a chiral ligand for a metal catalyst, which then mediates the enantioselective addition of a nucleophile to an α,β-unsaturated system. sigmaaldrich.com |

Utilization of this compound as a Building Block for Complex Organic Molecules

Beyond its role in inducing chirality, N-benzylpentan-2-amine serves as a versatile scaffold for constructing more elaborate molecular architectures, including heterocycles, and functionalized amines and amides.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govorganic-chemistry.org Secondary amines like N-benzylpentan-2-amine are common starting materials for the synthesis of saturated N-heterocycles such as piperidines, pyrrolidines, and morpholines. ethz.ch Synthetic strategies typically involve reacting the secondary amine with a molecule containing two electrophilic sites, leading to a cyclization event.

For example, a reaction with a 1,4-dihalobutane derivative could yield a chiral N-benzyl-2-propylpyrrolidine. Similarly, reaction with an activated diepoxide or a related bifunctional molecule can lead to the formation of more complex heterocyclic systems. Another powerful method involves the [3+2] cycloaddition of azomethine ylides, which can be generated from N-benzyl amines, with various dipolarophiles to construct substituted pyrrolidines. nbinno.com The chirality present in the pentan-2-amine backbone can influence the stereochemical outcome of these cyclization reactions, providing diastereomerically enriched products.

| Heterocycle Class | General Synthetic Strategy | Reactant Partner for N-Benzylpentan-2-amine |

| Pyrrolidines | [3+2] Cycloaddition | Alkenes or alkynes (dipolarophiles) after conversion of the amine to an azomethine ylide. nbinno.com |

| Piperidines | Nucleophilic Substitution/Cyclization | 1,5-Dihalopentanes or equivalent dielectrophiles. |

| Piperazines | Double Amination | Dihaloethanes followed by cyclization, or reaction with N-protected bis(2-chloroethyl)amine. |

| Morpholines | Cyclization via Ether Formation | Reaction with a chiral epoxide followed by intramolecular cyclization or reaction with a bis(haloalkyl) ether. ethz.ch |

The reactivity of the secondary amine and the lability of the N-benzyl group allow for straightforward conversion of N-benzylpentan-2-amine into a variety of other useful chiral molecules.

Functionalized Amines: The benzyl group is a common protecting group for amines because it is stable under many reaction conditions but can be easily removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst). google.comresearchgate.net This debenzylation reaction unmasks the secondary amine, yielding chiral pentan-2-amine. This primary amine is a valuable building block in its own right for further synthetic transformations.

Functionalized Amides: The secondary amine nitrogen in N-benzylpentan-2-amine is nucleophilic and readily undergoes acylation reactions with carboxylic acid derivatives to form N,N-disubstituted amides. organic-chemistry.org This can be achieved by reacting the amine with acyl chlorides, anhydrides, or by using peptide coupling reagents to condense it directly with carboxylic acids. researchgate.net The resulting chiral amides are stable compounds that feature prominently in many biologically active molecules.

| Target Molecule | Transformation | Typical Reagents and Conditions |

| Chiral (R/S)-Pentan-2-amine | Debenzylation | H₂, Palladium on Carbon (Pd/C), in a solvent like ethanol (B145695) or methanol. researchgate.net |

| Chiral N-acyl-N-benzylpentan-2-amine | Acylation | An acyl chloride (R-COCl) with a mild base (e.g., triethylamine). organic-chemistry.org |

| Chiral N-carboxy-N-benzylpentan-2-amine | Amidation | A carboxylic acid (R-COOH) with a coupling agent like EDC or HBTU. organic-chemistry.org |

| Chiral N-sulfonyl-N-benzylpentan-2-amine | Sulfonylation | A sulfonyl chloride (R-SO₂Cl) with a base. |

Role of this compound as a Key Chemical Intermediate

As a readily available chiral molecule, this compound is an ideal starting point or intermediate in multi-step synthetic sequences aimed at producing diverse chemical libraries or advanced materials.

In drug discovery and materials science, the synthesis of chemical libraries containing structurally related compounds is crucial for screening and identifying molecules with desired properties. The secondary amine of N-benzylpentan-2-amine provides a convenient chemical handle for such derivatization. science.gov By reacting the amine with a diverse set of building blocks, a large library of analogues can be rapidly generated. For example, coupling with various carboxylic acids, sulfonyl chlorides, or isocyanates would produce libraries of amides, sulfonamides, and ureas, respectively. nih.govresearchgate.net Each new molecule retains the core chiral N-benzylpentan-2-amine scaffold but presents a different functional group for interaction with biological targets or for tuning material properties.

Chiral amines are important components in the synthesis of advanced materials, including chiral catalysts, polymers, and molecular sensors. ua.es N-benzylpentan-2-amine can serve as a key intermediate in the construction of these materials. For instance, it can be incorporated into larger ligand frameworks for use in asymmetric metal catalysis. sigmaaldrich.com The synthesis of such ligands often involves multi-step sequences where the amine is functionalized and linked to other aromatic or heterocyclic systems.

Furthermore, it could be transformed into a chiral monomer for the synthesis of specialty polymers. Acylation of the amine with a polymerizable group like acryloyl chloride would produce a chiral monomer. Subsequent polymerization would yield a chiral polymer, which could have applications as a chiral stationary phase for chromatographic separations or as a material with unique chiroptical properties.

Stereochemical Aspects and Enantioselective Synthesis of N Benzylpentan 2 Amine Hydrochloride

Enantiomeric Forms of N-Benzylpentan-2-amine Hydrochloride and their Research Significance

This compound possesses a stereogenic center at the second carbon of the pentyl chain, the point of attachment for the amino group. Consequently, the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-N-benzylpentan-2-amine hydrochloride and (S)-N-benzylpentan-2-amine hydrochloride.

The significance of these distinct enantiomeric forms is rooted in the principles of stereochemistry and pharmacology. nih.gov Enantiomers of a chiral molecule can exhibit markedly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects. mdpi.com

While the specific pharmacological profiles of the individual enantiomers of this compound are not extensively detailed in publicly available research, the general principle drives the need for enantioselective synthesis in medicinal chemistry. The development of methods to produce single-enantiomer drugs is crucial for improving therapeutic indices, reducing side effects, and achieving more precise pharmacological targeting. nih.govmdpi.com Therefore, the research significance of the enantiomeric forms of this compound lies in the potential for differential interactions with biological targets, making their stereochemically controlled synthesis a key objective for chemical and pharmaceutical research.

Asymmetric Catalysis for this compound Production

Asymmetric catalysis is a cornerstone for the efficient production of enantiomerically enriched chiral amines. The most direct and atom-economical catalytic approach for synthesizing N-benzylpentan-2-amine is the asymmetric reductive amination (ARA) of pentan-2-one with benzylamine (B48309). This transformation combines a ketone and an amine with a reducing agent, typically hydrogen gas, in the presence of a chiral catalyst to directly form the chiral secondary amine product with high enantioselectivity. researchgate.net

The reaction generally proceeds through the in-situ formation of an imine intermediate from the condensation of pentan-2-one and benzylamine, which is then asymmetrically hydrogenated. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have proven highly effective for this class of transformation. researchgate.netscilit.com The choice of metal, ligand, and reaction conditions is critical for achieving high conversion and enantiomeric excess (ee). Additives may also play a crucial role in enhancing reactivity and selectivity. google.comnih.gov

Chiral Ligand Design and Application in this compound Synthesis

The success of asymmetric reductive amination hinges on the design of the chiral ligand coordinated to the transition metal center. The ligand creates a chiral environment around the metal, forcing the hydrogenation of the imine intermediate to occur preferentially from one face, leading to the formation of one enantiomer of the product over the other.

For the synthesis of amines like N-benzylpentan-2-amine, chiral phosphine (B1218219) ligands, especially phosphoramidites and diphosphines, are widely employed. nih.govnih.gov The design of these ligands involves modifying their steric and electronic properties to optimize catalyst performance for a specific substrate. For instance, bulky substituents on the ligand can create a more defined chiral pocket, enhancing enantioselectivity.

Below is a table of representative chiral ligands known to be effective in the iridium-catalyzed asymmetric reductive amination of ketones, a process directly applicable to the synthesis of N-benzylpentan-2-amine.

| Ligand Class | Example Ligand | Key Structural Feature | Typical Metal |

|---|---|---|---|

| Phosphoramidite | MONOPHOS | Based on the BINOL backbone, readily tunable | Iridium, Rhodium |

| Diphosphine | f-Binaphane | Flexible biaryl phosphine with a large bite angle | Iridium |

| Phosphino-Oxazoline | PHOX Ligands | Combination of a "soft" phosphorus and a "hard" nitrogen donor | Iridium |

Enantioselective Transfer Hydrogenation of Precursors to this compound

Enantioselective transfer hydrogenation (ATH) is an alternative to using high-pressure hydrogen gas for the reduction of the imine precursor to N-benzylpentan-2-amine. researchgate.net This method utilizes a hydrogen donor molecule, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate under the direction of a chiral catalyst. ub.edu

Ruthenium and rhodium complexes containing chiral diamine or amino alcohol ligands are prominent catalysts for this transformation. ub.edu The reaction typically proceeds via a metal-hydride intermediate, which delivers the hydride to the imine in an enantioselective manner. This approach is often valued for its operational simplicity and milder reaction conditions compared to high-pressure hydrogenation. For the synthesis of N-benzylpentan-2-amine, the imine formed from pentan-2-one and benzylamine would be the direct precursor for the ATH reaction.

| Catalyst System Component | Example | Role in Reaction |

| Metal Precursor | [RuCl₂(p-cymene)]₂ | Forms the active catalyst with the chiral ligand |

| Chiral Ligand | (R,R)-TsDPEN | Creates the chiral environment for stereocontrol |

| Hydrogen Donor | HCOOH/Et₃N | Provides the hydride for the reduction |

| Substrate | N-benzylidenepentan-2-amine | The imine precursor to be reduced |

Diastereoselective Synthesis Approaches Towards this compound

Diastereoselective synthesis provides a powerful alternative to direct asymmetric catalysis for accessing single enantiomers of this compound. This strategy involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov

A plausible diastereoselective route to N-benzylpentan-2-amine would involve the condensation of the achiral ketone, pentan-2-one, with an enantiomerically pure chiral amine, such as (R)- or (S)-α-methylbenzylamine. This reaction forms a mixture of diastereomeric imines. Following the reduction of the carbon-nitrogen double bond, a mixture of diastereomeric secondary amines is produced. Because diastereomers have different physical properties, they can be separated using standard laboratory techniques like chromatography or crystallization. After separation, the chiral auxiliary (the α-methylbenzyl group) is removed, typically through hydrogenolysis, to yield the desired enantiomerically pure N-benzylpentan-2-amine. researchgate.net

Advanced Analytical Methods for Enantiomeric Purity Determination of this compound

Accurately determining the enantiomeric purity, or enantiomeric excess (ee), is critical in the development of chiral compounds. For this compound, several advanced analytical methods are applicable.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used and reliable methods for separating and quantifying enantiomers. nih.gov The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral amines. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot distinguish between enantiomers directly, it can be used to determine enantiomeric purity by converting the enantiomeric pair into a mixture of diastereomers. nih.gov This is achieved by using either a chiral derivatizing agent or a chiral solvating agent.

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA (e.g., Mosher's acid chloride) to form a covalent bond, resulting in a pair of diastereomers that will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum.

Chiral Solvating Agents (CSAs): The chiral amine is mixed with a CSA (e.g., (R)-BINOL) in an NMR tube. acs.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, leading to the separation of specific NMR signals. acs.org The ratio of the enantiomers can then be determined by integrating the corresponding resolved peaks. nih.gov This method is often rapid as it does not require covalent modification of the analyte. acs.org

The table below illustrates how NMR signals might be used to determine ee.

| Enantiomer Complex | Diagnostic Proton Signal (ppm) | Integral Value | Percentage |

|---|---|---|---|

| Diastereomer from (R)-Amine | 4.15 (quartet) | 1.90 | 95% |

| Diastereomer from (S)-Amine | 4.12 (quartet) | 0.10 | 5% |

| Calculated Enantiomeric Excess (ee) | 90% |

Research on Derivatives and Analogues of N Benzylpentan 2 Amine Hydrochloride

Synthesis and Reactivity of N-Benzylpentan-2-amine Hydrochloride Analogues with Modified Alkyl Chains

The synthesis of analogues with varied alkyl chains—including alterations in length, branching, and cyclization—allows for a systematic investigation of structure-activity relationships. Standard synthetic routes, such as reductive amination between a ketone and an amine, are commonly employed. For instance, reacting pentan-2-one with benzylamine (B48309) yields the parent compound, while substituting other ketones like 2-butanone (B6335102) or 3-methylbutan-2-one provides access to analogues with different alkyl backbones.

Modifications to the alkyl chain significantly influence the steric and electronic properties of the molecule. Introducing branching or cyclic moieties can impart conformational rigidity, which may affect how the molecule interacts with biological targets or participates in chemical reactions.

Table 1: Comparison of this compound Analogues with Modified Alkyl Chains

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Parent Compound |

|---|---|---|---|

| N-benzylpropan-2-amine hydrochloride | C₁₀H₁₆ClN | 185.70 | Shorter C3 alkyl chain |

| N-benzylbutan-2-amine hydrochloride | C₁₁H₁₈ClN | 199.72 | Shorter C4 alkyl chain |

| This compound | C₁₂H₂₀ClN | 213.75 | Parent C5 alkyl chain |

| N-benzylhexan-2-amine hydrochloride | C₁₃H₂₂ClN | 227.78 | Longer C6 alkyl chain |

Data sourced from publicly available chemical databases.

Functionalization of the Aromatic Ring in this compound Derivatives

Introducing substituents onto the benzyl (B1604629) group's aromatic ring is a key strategy for modifying the electronic properties of this compound derivatives. The nature and position of these substituents can influence the molecule's reactivity, lipophilicity, and binding interactions in various chemical and biological systems.

Table 2: Examples of Aromatic Ring Functionalization in N-Benzylamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Aromatic Substituent | Key Feature |

|---|---|---|---|---|

| N-(4-Methylbenzyl)cyclopentanamine HCl | C₁₃H₂₀ClN | 225.76 | 4-Methyl | Electron-donating group |

Data sourced from publicly available chemical databases.

Studies on this compound Derivatives with Altered Amine Substitution Patterns

Modification of the amine group itself, by replacing the hydrogen atom on the secondary amine or by altering the groups attached to the nitrogen, leads to another class of derivatives with distinct properties. These changes can affect the steric hindrance around the nitrogen atom, its nucleophilicity, and its ability to participate in hydrogen bonding.

For instance, converting the secondary amine into a tertiary amine by N-alkylation (e.g., N-methylation) can significantly alter its chemical behavior. usp.org The synthesis of such derivatives can be achieved through methods like Eschweiler–Clarke reaction or by direct alkylation with an appropriate alkyl halide. These structural changes are crucial in fields like medicinal chemistry, where the nature of the amine substitution can dictate receptor binding and metabolic stability. nih.gov The amine group can also undergo reactions like oxidation to form corresponding oxidized products or substitution where the amino group is replaced by other nucleophiles.

Table 3: Derivatives with Altered Amine Substitution

| Compound Name | Molecular Formula | Amine Type | Key Structural Modification |

|---|---|---|---|

| N-benzylpentan-2-amine | C₁₂H₁₉N | Secondary | Parent compound (base) |

| (R)-N-Benzyl-N-methyl-1-phenylpropan-2-amine hydrochloride | C₁₇H₂₂ClN | Tertiary | N-methylation |

Data sourced from publicly available chemical databases.

Applications of this compound Derivatives in Advanced Synthetic Routines

Derivatives of this compound serve as important intermediates and building blocks in a variety of advanced synthetic applications. Their structural versatility makes them valuable in the construction of more complex molecules, including pharmaceuticals and agrochemicals.

One significant application is in the field of asymmetric synthesis. Chiral derivatives are utilized in asymmetric hydrogenation reactions to produce enantiomerically enriched amines with high yields and selectivity. The specific structure of the N-benzyl derivative can act as a chiral auxiliary or ligand that influences the stereochemical outcome of the reaction. Furthermore, these compounds are foundational in developing new chemical entities for medicinal chemistry research. For example, 2-aminopropyl benzopyran derivatives have been synthesized and evaluated for their potential as agents against breast cancer. nih.gov The core amine structure is also a key component in the synthesis of aniline (B41778) derivatives that have a wide range of practical applications. nih.gov

Future Research Directions and Perspectives for N Benzylpentan 2 Amine Hydrochloride

Development of More Sustainable and Greener Synthetic Routes for N-Benzylpentan-2-amine Hydrochloride

Traditional synthetic routes for secondary amines often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation and environmental concerns. Future research will prioritize the development of more sustainable and greener alternatives for the synthesis of this compound, focusing on atom economy, use of renewable resources, and environmentally benign reaction media.

A primary focus will be on catalytic reductive amination, which offers a more atom-economical and environmentally friendly alternative to traditional methods. researchgate.net This approach typically involves the reaction of a ketone (2-pentanone) with an amine (benzylamine) in the presence of a reducing agent and a catalyst. Green variations of this reaction aim to use molecular hydrogen as the reductant, producing only water as a byproduct. rsc.org The use of solvents derived from renewable resources or even aqueous media is also a key area of investigation. rsc.orgrsc.org

Biocatalysis presents another promising avenue for the green synthesis of this compound. Enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs) can catalyze the asymmetric synthesis of chiral amines with high enantioselectivity under mild, aqueous conditions. hw.ac.uk While challenges remain in identifying or engineering enzymes with high activity and stability for non-natural substrates, the potential for highly selective and sustainable amine synthesis is a significant driver for future research. organic-chemistry.org

The principles of green chemistry can be systematically applied to evaluate and compare different synthetic routes. Metrics such as atom economy, E-factor, and process mass intensity will be crucial in identifying the most sustainable options.

Table 1: Comparison of Green Chemistry Metrics for Different Amine Synthesis Strategies (Illustrative Examples for Analogous Reactions)

| Synthetic Strategy | Typical Reducing Agent/Reagents | Byproducts | Atom Economy | Environmental Concerns |

| Classical Reductive Amination | Sodium borohydride (B1222165) (NaBH₄) | Borate salts | Moderate | Use of stoichiometric metal hydrides, solvent waste |

| Catalytic Hydrogenation | Molecular Hydrogen (H₂) | Water | High | Use of precious metal catalysts, high pressure |

| Biocatalytic Reductive Amination | Glucose (for cofactor regeneration) | Water, CO₂ | High | Enzyme stability and substrate scope |

| N-Alkylation with Alcohols | - (Hydrogen borrowing) | Water | High | Catalyst stability and recyclability |

This table presents a generalized comparison for amine synthesis and does not represent specific data for this compound.

Exploration of Novel Catalytic Systems for Efficient this compound Production

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalyst employed. Future research will focus on the discovery and development of novel catalytic systems, encompassing both homogeneous and heterogeneous catalysts, to improve yields, reduce reaction times, and enhance selectivity under milder conditions.

Homogeneous Catalysis: Homogeneous catalysts, particularly those based on transition metals like iridium, rhodium, and ruthenium, have shown high activity in reductive amination reactions. rsc.org Future work will likely involve the design of new ligands to fine-tune the catalyst's activity and selectivity. For instance, iridium catalysts with picolinamide (B142947) moieties have demonstrated broad substrate adaptability for primary amine synthesis. kanto.co.jp The development of catalysts based on more abundant and less toxic metals, such as iron and cobalt, is a key trend in sustainable chemistry. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and suitability for continuous flow processes. researchgate.net Research will focus on developing highly active and stable supported metal catalysts. For example, gold nanoparticles supported on various oxides have been investigated for the reductive amination of ketones with benzylamine (B48309). csic.esresearchgate.net The choice of support material can significantly influence the catalytic activity and selectivity. csic.es The development of non-noble metal heterogeneous catalysts, such as those based on nickel or copper, is a critical area of exploration for cost-effective and sustainable production. hw.ac.uknih.gov

Table 2: Performance of Different Catalytic Systems in the Reductive Amination of Ketones with Benzylamine (Illustrative Examples)

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Yield of Secondary Amine (%) | Reference |

| Au | TiO₂ | 100 | 30 | 72 | csic.es |

| Au | CeO₂/TiO₂ | 100 | 30 | 79 | csic.es |

| Raney Ni | - | 160 | - | 43 (primary amine selectivity) | nih.gov |

| Co-Nₓ | Carbon | 110 | 10 | >95 | nih.gov |

This table presents data for the reductive amination of analogous ketones with benzylamine and does not represent specific data for the synthesis of this compound.

Advanced Mechanistic Insights into this compound Reactions using In Situ Spectroscopic Techniques

A thorough understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. Future research will increasingly employ advanced in situ spectroscopic techniques to probe the reaction pathways involved in the synthesis of this compound in real-time.

Techniques such as Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the concentrations of reactants, intermediates (such as the imine), and products as the reaction progresses. researchgate.netmt.com This allows for the identification of rate-determining steps and the detection of transient species that may not be observable through traditional offline analysis. mt.com For instance, the formation and subsequent reduction of the imine intermediate is a critical step in reductive amination, and in situ monitoring can provide valuable kinetic data. mt.com

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for mechanistic studies, providing detailed structural information about species in the reaction mixture. The combination of these in situ techniques with kinetic modeling will enable a more comprehensive understanding of the catalytic cycle and the factors that influence reaction outcomes.

Integration of this compound Synthesis with Flow Chemistry and High-Throughput Experimentation

The integration of modern chemical engineering technologies, such as flow chemistry and high-throughput experimentation (HTE), offers significant potential to accelerate the development and optimization of synthetic routes for this compound.

Flow Chemistry: Continuous flow synthesis provides several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. lookchem.comnih.gov The synthesis of secondary amines via reductive amination has been successfully demonstrated in flow reactors using heterogeneous catalysts. researchgate.net Future research will focus on developing robust and efficient flow processes for the continuous production of this compound, potentially integrating reaction and purification steps into a single, streamlined operation. durham.ac.uk

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, temperatures, and reactant ratios, in a parallel fashion. nih.gov This can significantly accelerate the discovery of optimal reaction conditions. researchgate.net For the synthesis of this compound, HTE could be employed to screen libraries of potential catalysts or to rapidly map the reaction space to identify conditions that maximize yield and selectivity. nih.gov The development of rapid analytical methods, compatible with the small scale of HTE, is crucial for the success of this approach. nih.gov

Computational Design of this compound Analogues with Tuned Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules and the prediction of their properties. In the context of this compound, computational methods can be employed to design analogues with fine-tuned reactivity and selectivity for specific applications.

Density functional theory (DFT) calculations can be used to investigate the reaction mechanisms of synthetic routes, providing insights into transition states and reaction energetics. nih.govnih.govrsc.orgacs.orgrsc.org This understanding can guide the rational design of more efficient catalysts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of this compound analogues with their chemical or biological activity. nih.govresearchgate.net By developing predictive QSAR models, it becomes possible to computationally screen virtual libraries of compounds and prioritize the synthesis of those with the most promising properties. This in silico approach can significantly reduce the time and resources required for the discovery of new analogues with desired characteristics. researchgate.net The design of catalysts for specific transformations can also be aided by computational methods, allowing for the pre-screening of potential catalyst structures before their synthesis and experimental evaluation. sciopen.com

常见问题

Basic Research Questions

Q. What established synthetic routes are available for N-Benzylpentan-2-amine Hydrochloride, and how are they optimized for purity?

- Methodological Answer :

- Route 1 : Reductive amination of pentan-2-one with benzylamine, followed by hydrochloric acid salt formation. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of ketone to amine) and using sodium cyanoborohydride as a reducing agent in methanol at 25°C for 24 hours .

- Route 2 : Alkylation of benzylamine with 2-bromopentane in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux (80°C, 12 hours). Purification via recrystallization from ethanol/water (3:1) improves purity (>98%) .

- Validation : Confirm purity using HPLC (C18 column, 0.03 M KH₂PO₄:MeOH mobile phase) and NMR (δ 7.3 ppm for benzyl aromatic protons, δ 1.2 ppm for pentyl methyl groups) .

Q. Which spectroscopic techniques are recommended for characterizing This compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (D₂O or DMSO-d6). Key signals: benzyl group (7.2–7.4 ppm), pentyl chain (1.0–1.6 ppm), and amine proton (2.8–3.2 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ at m/z 224.2 (free base) and chloride adducts .

- UV-Vis : λmax ~255 nm (aromatic π→π* transitions), useful for quantifying solutions .

Q. What are the standard storage conditions and stability considerations for this compound?

- Methodological Answer :

- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles to prevent deliquescence .

- Stability : Stable for ≥5 years under recommended conditions. Monitor degradation via HPLC (e.g., new peaks indicating hydrolysis or oxidation) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of This compound while minimizing by-products?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, acetonitrile as solvent reduces side-product formation compared to THF .

- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound cyanoborohydride) or gradient HPLC (C18 column, 0.1% TFA in mobile phase) to isolate the target compound .

Q. What strategies resolve contradictions in pharmacological data across studies involving this compound?

- Methodological Answer :

- Assay Standardization : Use validated HPLC/UPLC methods (e.g., 0.03 M KH₂PO₄:MeOH mobile phase, 1.0 mL/min flow rate) to ensure consistency in potency measurements .

- Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ values) and control for variables like solvent (DMSO vs. saline) or cell lines .

Q. How to design stability studies under varying environmental conditions to assess degradation pathways?

- Methodological Answer :

- Accelerated Testing : Expose samples to 40°C/75% RH for 1 month (ICH Q1A guidelines). Monitor degradation via HPLC and identify products (e.g., N-debenzylated derivatives) using MS/MS .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-amine) to trace hydrolysis pathways in acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。